N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Descripción
N-[(2,4-Dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule characterized by an imidazo[1,2-b]pyridazine core substituted with a 2-methyl group and a carboxamide-linked 2,4-dichlorobenzyl moiety. The 2,4-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and target binding .
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-9-8-21-14(19-9)5-4-13(20-21)15(22)18-7-10-2-3-11(16)6-12(10)17/h2-6,8H,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHZQSKFPXARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Imidazo[1,2-b]pyridazine Derivatives (Kinase Inhibitors)
describes five imidazo[1,2-b]pyridazine derivatives (compounds 13–17) designed as phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors. Key structural and pharmacological comparisons:
Key Findings :
Key Findings :
Dichlorophenyl-Containing Agrochemicals
and list pesticidal agents with 2,4-dichlorophenyl groups, such as propiconazole and diuron :
Key Findings :
- The target’s carboxamide linker distinguishes it from propiconazole ’s triazole, likely altering target specificity (e.g., kinase vs. CYP51 inhibition) .
Research Implications and Data Gaps
- Structural Optimization : Introducing polar groups (e.g., sulfonamide as in 15 ) could improve the target’s solubility without compromising dichlorophenyl-mediated potency .
- Safety Profiling : Analogous compounds (cpd 3 , diuron ) highlight the need to assess hERG inhibition and environmental toxicity .
- Therapeutic Potential: The dichlorophenyl moiety’s role in antifungal activity (cf. Itraconazole in ) warrants exploration for antimicrobial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
